molecular formula C25H30N4O5 B2443690 N-(2-furylmethyl)-2-[5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxopyridin-1(4H)-yl]acetamide CAS No. 921479-53-0

N-(2-furylmethyl)-2-[5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxopyridin-1(4H)-yl]acetamide

Cat. No. B2443690
CAS RN: 921479-53-0
M. Wt: 466.538
InChI Key: TYTXFGQEFMAGDS-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-2-[5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxopyridin-1(4H)-yl]acetamide is a useful research compound. Its molecular formula is C25H30N4O5 and its molecular weight is 466.538. The purity is usually 95%.
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Scientific Research Applications

DNA Minor Groove Binders

DNA Minor Groove Binder Hoechst 33258 and its Analogues A Review

discusses Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. These compounds are utilized in cell biology for chromosome and nuclear staining, flow cytometry, and as radioprotectors and topoisomerase inhibitors, serving as a model for drug design and understanding DNA sequence recognition and binding (Issar & Kakkar, 2013).

Pharmacophore in Antipsychotic Agents

Synthesis and Evaluation of Ligands for D2-like Receptors The Role of Common Pharmacophoric Groups

explores arylcycloalkylamines and their role in improving the potency and selectivity of binding affinity at D2-like receptors. This study underscores the importance of certain pharmacophoric groups in developing antipsychotic agents (Sikazwe et al., 2009).

Carcinogenicity Evaluation

Thiophene Analogues of the Carcinogens Benzidine and 4-Aminobiphenyl Evaluation in Vitro

examines the potential carcinogenicity of thiophene analogues, providing a framework for assessing the carcinogenic potential of new chemical compounds through in vitro assays (Ashby et al., 1978).

Dopamine D2 Receptor Ligands

Recent Advances in Dopamine D2 Receptor Ligands in the Treatment of Neuropsychiatric Disorders reviews the therapeutic potential of D2 receptor modulators in treating disorders like schizophrenia and depression, emphasizing the critical pharmacophoric elements for high D2R affinity (Jůza et al., 2022).

Piperazine Derivatives in Drug Design

Piperazine Derivatives for Therapeutic Use A Patent Review (2010-present)

discusses the significance of the piperazine moiety in the design of drugs across various therapeutic categories, highlighting the flexibility and potential of piperazine-based molecules in drug discovery (Rathi et al., 2016).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O5/c1-32-21-7-5-19(6-8-21)28-11-9-27(10-12-28)16-20-14-23(30)24(33-2)17-29(20)18-25(31)26-15-22-4-3-13-34-22/h3-8,13-14,17H,9-12,15-16,18H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTXFGQEFMAGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CN3CC(=O)NCC4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(furan-2-yl)methyl]-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide

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